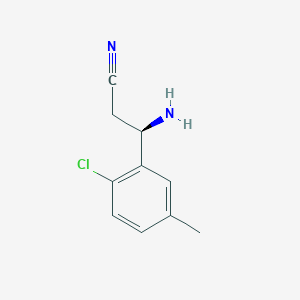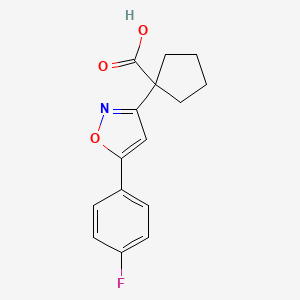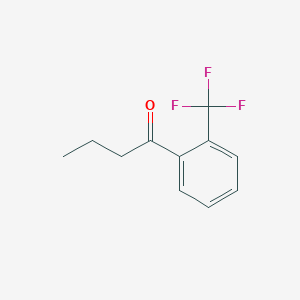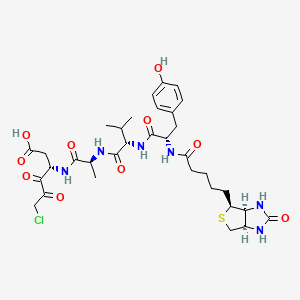
Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone: is a synthetic peptide-based compound commonly used in biochemical research and drug discoveryThis compound is often utilized to study apoptosis pathways and evaluate potential therapeutics targeting caspases .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. After the peptide chain is fully assembled, the biotinyl group and the chloromethylketone moiety are introduced through specific chemical reactions. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized to minimize production costs and maximize efficiency.
化学反应分析
Types of Reactions: Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethylketone group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Hydrolysis: The peptide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.
Major Products:
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The major products are the individual amino acids and biotinyl derivatives.
科学研究应用
Chemistry: Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone is used as a tool to study the reactivity and specificity of caspases and other proteases. It helps in understanding the mechanisms of enzyme inhibition and substrate recognition.
Biology: In biological research, this compound is employed to investigate apoptosis pathways. It is used to inhibit caspase activity in cell culture experiments, allowing researchers to study the effects of caspase inhibition on cell survival and death.
Medicine: this compound is explored as a potential therapeutic agent for diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders. It serves as a lead compound for the development of caspase inhibitors.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development. It aids in the identification and validation of new drug targets and the screening of potential therapeutic compounds.
作用机制
Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone exerts its effects by irreversibly inhibiting caspases. The chloromethylketone group reacts with the active site cysteine residue of the caspase enzyme, forming a covalent bond and rendering the enzyme inactive. This inhibition prevents the cleavage of caspase substrates, thereby blocking the apoptotic signaling pathways. The biotinyl group allows for easy detection and purification of the compound-enzyme complex.
相似化合物的比较
Biotinyl-Tyr-Val-Ala-Asp-fluoromethylketone: Another caspase inhibitor with a fluoromethylketone group instead of a chloromethylketone group.
Biotinyl-Tyr-Val-Ala-Asp-aldehyde: A reversible caspase inhibitor with an aldehyde group.
Biotinyl-Tyr-Val-Ala-Asp-methylester: A caspase inhibitor with a methylester group.
Uniqueness: Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone is unique due to its irreversible inhibition mechanism and the presence of a biotinyl group, which facilitates detection and purification. The chloromethylketone group provides a strong and stable covalent bond with the active site cysteine residue of caspases, making it a potent and specific inhibitor.
属性
分子式 |
C33H45ClN6O10S |
|---|---|
分子量 |
753.3 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-6-chloro-4,5-dioxohexanoic acid |
InChI |
InChI=1S/C33H45ClN6O10S/c1-16(2)27(32(49)35-17(3)30(47)37-20(13-26(44)45)29(46)23(42)14-34)39-31(48)21(12-18-8-10-19(41)11-9-18)36-25(43)7-5-4-6-24-28-22(15-51-24)38-33(50)40-28/h8-11,16-17,20-22,24,27-28,41H,4-7,12-15H2,1-3H3,(H,35,49)(H,36,43)(H,37,47)(H,39,48)(H,44,45)(H2,38,40,50)/t17-,20-,21-,22-,24-,27-,28-/m0/s1 |
InChI 键 |
QUAFAFUOWPAXMI-QUBDBNATSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
规范 SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


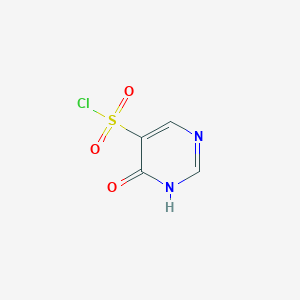
![1-(2,2-Difluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13038661.png)

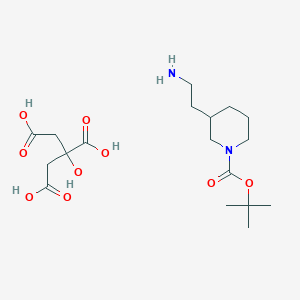
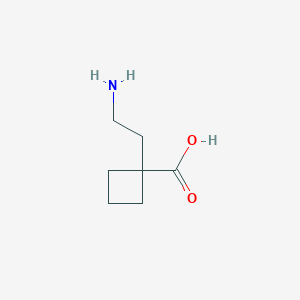
![3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13038680.png)
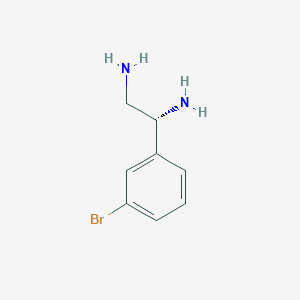
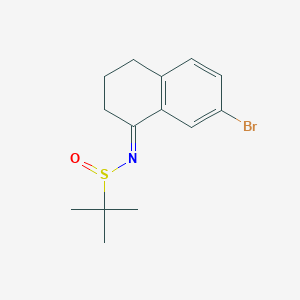
![1-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B13038691.png)
![Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13038706.png)
